2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride
Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride is a useful research compound. Its molecular formula is C11H12Cl2O2 and its molecular weight is 247.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Occurrence and Toxicity
Chlorophenols and chlorinated solvents, which share structural similarities with "2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride," have been widely studied for their environmental occurrence and toxicity. These compounds, including triclosan and its derivatives, are known for their broad-spectrum antibacterial properties and are found in numerous household products. Despite their usefulness, these substances often persist in the environment due to partial elimination in sewage treatment plants, leading to widespread detection in water bodies and sediments. The environmental presence of such chlorinated compounds can lead to the formation of more toxic and persistent by-products, highlighting the need for careful management and disposal practices to mitigate their impact on ecosystems and human health (Bedoux et al., 2012).
Sorption and Soil Interaction
The sorption behavior of phenoxy herbicides, including those structurally related to "this compound," indicates significant interactions with soil and organic matter. Studies have compiled extensive databases to understand how these compounds adhere to various soil types, influenced by soil organic carbon content, pH, and other characteristics. This research provides insights into how chlorinated compounds might persist or move within soil environments, offering guidance for agricultural management and pollution control efforts (Werner et al., 2012).
Industrial and Environmental Chemistry
In the realm of industrial and environmental chemistry, chlorinated compounds serve as critical intermediates and agents in various processes, including the synthesis of polymers and the remediation of pollutants. For instance, the thermal degradation of poly(vinyl chloride) (PVC) and the mechanisms underlying the formation and destruction of polychlorinated dibenzo-p-dioxins (PCDD/Fs) are areas of intense study. These investigations help to improve manufacturing practices and develop strategies for reducing the environmental and health impacts of chlorinated organic pollutants (Starnes, 2002).
Advanced Materials and Catalysis
Chlorinated compounds also play a crucial role in the development of advanced materials and catalytic processes. Research into xylan derivatives, for example, explores the modification of natural polymers to create new materials with specific, desirable properties. Such studies not only expand our understanding of material science but also open up new possibilities for sustainable and environmentally friendly technologies (Petzold-Welcke et al., 2014).
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-6-4-9(5-7(2)10(6)12)15-8(3)11(13)14/h4-5,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCMIOVDMJERDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230085 | |
Record name | 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701230085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-38-4 | |
Record name | 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701230085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.